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molecular formula C21H14N4O B8760799 4-(3-Phenyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)phenol

4-(3-Phenyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)phenol

Cat. No. B8760799
M. Wt: 338.4 g/mol
InChI Key: OINDMQUBCHKTKG-UHFFFAOYSA-N
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Patent
US07645756B2

Procedure details

1.5 ml (1.5 mmol) of a dichloromethane solution of 1 M boron trifluoride was added to a chloroform solution (4 ml) of 305 mg of the obtained 6-(4-methoxyphenyl)-3-phenyl-[1,2,4]triazolo[3,4-a]phthalazine, and stirred overnight at room temperature. Water was added to the reaction liquid, extracted with chloroform, and the organic layer was washed with saturated saline water. This was dried with anhydrous sodium sulfate, and concentrated under reduced pressure to obtain 400 mg of a crude product of 4-(3-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-phenol.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
305 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClCCl.B(F)(F)F.C(Cl)(Cl)Cl.C[O:13][C:14]1[CH:19]=[CH:18][C:17]([C:20]2[C:29]3[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=3)[C:23]3=[N:30][N:31]=[C:32]([C:33]4[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=4)[N:22]3[N:21]=2)=[CH:16][CH:15]=1>O>[C:33]1([C:32]2[N:22]3[N:21]=[C:20]([C:17]4[CH:16]=[CH:15][C:14]([OH:13])=[CH:19][CH:18]=4)[C:29]4[C:24]([C:23]3=[N:30][N:31]=2)=[CH:25][CH:26]=[CH:27][CH:28]=4)[CH:34]=[CH:35][CH:36]=[CH:37][CH:38]=1

Inputs

Step One
Name
Quantity
1.5 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F
Name
Quantity
4 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
305 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)C1=NN2C(C3=CC=CC=C13)=NN=C2C2=CC=CC=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
the organic layer was washed with saturated saline water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
This was dried with anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NN=C2N1N=C(C1=CC=CC=C21)C2=CC=C(C=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: CALCULATEDPERCENTYIELD 136.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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